![molecular formula C14H13N3 B14473129 7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 72898-93-2](/img/structure/B14473129.png)
7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system that includes both pyrazole and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . The reaction conditions often include the use of solvents such as acetic acid and catalysts like triflic acid. The mixture is usually heated to temperatures around 100-110°C to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on cellular processes and pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- 5-Chloromethyl-7-hydroxy-2-phenylpyrazolo[1,5-a]-pyrimidine
- 2,5-Dimethyl-3-phenylpyrazolo-[1,5-a]pyrimidine
Comparison: 7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific ethyl and phenyl substitutions, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, photophysical properties, and biological effects .
Propiedades
Número CAS |
72898-93-2 |
|---|---|
Fórmula molecular |
C14H13N3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
7-ethyl-2-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H13N3/c1-2-12-8-9-15-14-10-13(16-17(12)14)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Clave InChI |
AEFBVAIDATVUEN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=NC2=CC(=NN12)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14473048.png)
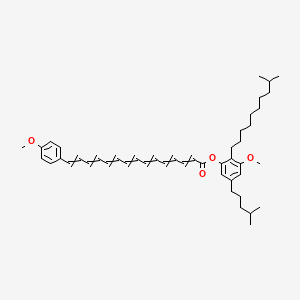
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)
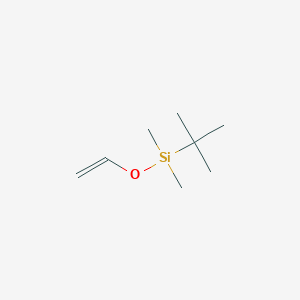



![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B14473105.png)

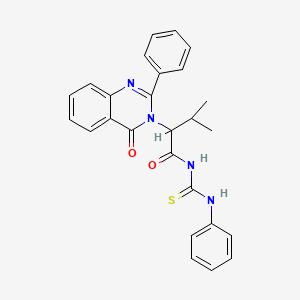
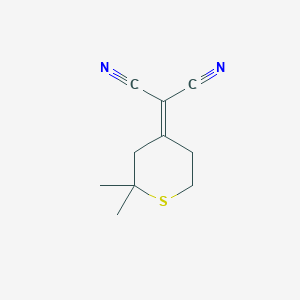
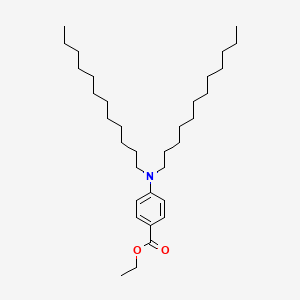
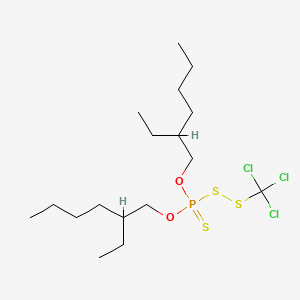
silane](/img/structure/B14473125.png)
